molecular formula C16H12BrNO B13083362 7-(Benzyloxy)-4-bromoquinoline CAS No. 178984-57-1

7-(Benzyloxy)-4-bromoquinoline

Cat. No.: B13083362
CAS No.: 178984-57-1
M. Wt: 314.18 g/mol
InChI Key: UWVYUZHEFRYTEG-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-bromoquinoline is a high-value, multifunctional chemical building block designed for advanced synthetic chemistry and drug discovery research. This compound features a quinoline core substituted with a reactive bromine atom at the 4-position and a benzyloxy group at the 7-position. The bromine atom serves as a versatile handle for pivotal metal-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds via powerful methods such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Chan-Lam coupling . Concurrently, the benzyloxy group acts as a stable protecting group for a phenolic hydroxyl function, which can be selectively removed under conditions such as catalytic hydrogenation to reveal the parent hydroxyquinoline after desired transformations at other sites . This strategic combination of features makes it an indispensable intermediate for the modular synthesis of complex molecular architectures. The synthetic utility of halogenated quinoline scaffolds is well-documented in the construction of bioactive molecules, including a new class of membrane-active 4-quinolone antibiotics that show exceptional potency against gram-positive bacteria . Furthermore, the benzyloxy pharmacophore is a significant structural motif present in several enzyme inhibitors, including potent and reversible human Monoamine Oxidase-B (hMAO-B) inhibitors, which are relevant for central nervous system (CNS) drug discovery . Researchers can leverage this compound to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies or as a key intermediate in target-oriented synthesis. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

178984-57-1

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

4-bromo-7-phenylmethoxyquinoline

InChI

InChI=1S/C16H12BrNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

UWVYUZHEFRYTEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-bromoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromoquinoline.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-4-bromoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-(Benzyloxy)-4-bromoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-bromoquinoline involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to biological targets, while the bromo group can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-(Benzyloxy)-4-bromoquinoline with structurally related compounds:

Compound Name Substituents (Positions) Key Differences Biological Activity/Applications References
This compound -Br (4), -OCH₂C₆H₅ (7) Reference compound Intermediate for anticancer agents
7-(Benzyloxy)-4-chloroquinoline -Cl (4), -OCH₂C₆H₅ (7) Br → Cl at position 4 Antiproliferative activity
6-(Benzyloxy)-4-chloro-7-methoxyquinoline -Cl (4), -OCH₂C₆H₅ (6), -OCH₃ (7) Substituent positions altered Not explicitly reported; synthetic intermediate
7-Chloro-4-aminoquinoline derivatives -Cl (7), -NH₂ (4) + linker modifications Amino group at 4; linker flexibility Antiproliferative, antiplasmodial
Methyl 7-(benzyloxy)-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate -COOCH₃ (3), -OCH₂C₆H₅ (7), -C₄H₉ (6) Dihydroquinoline core; ester moiety Anticoccidial agent (veterinary use)

Key Observations:

  • Positional Isomerism: Shifting the benzyloxy group from position 7 to 6 (e.g., 6-(Benzyloxy)-4-chloro-7-methoxyquinoline) introduces steric hindrance near the quinoline nitrogen, which may affect reactivity in substitution reactions .
  • Amino vs. Halogen at Position 4: 7-Chloro-4-aminoquinoline derivatives exhibit enhanced antiproliferative activity due to the amino group’s ability to form hydrogen bonds with biological targets, a feature absent in halogenated analogues .

Physicochemical Properties

  • Lipophilicity: The benzyloxy group increases logP values compared to hydroxyl or methoxy substituents, enhancing blood-brain barrier penetration in neuroactive compounds .
  • Reactivity: Bromine’s lower electronegativity (vs. chlorine) may slow NAS reactions but improve stability in vivo, as seen in brominated pharmaceuticals .

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